molecular formula C7H4BrClN2O B3219045 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1190314-89-6

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B3219045
CAS No.: 1190314-89-6
M. Wt: 247.47 g/mol
InChI Key: XXQFGBXRANZMFS-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves multi-step procedures starting from commercially available precursors. One common synthetic route involves the bromination and chlorination of a pyrrolo[2,3-b]pyridine derivative. The reaction conditions often include the use of bromine and chlorine sources such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively, under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol in biological systems often involves inhibition of specific enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Uniqueness

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of selective inhibitors and other bioactive molecules. Its ability to inhibit multiple targets, such as FGFRs, further enhances its potential as a lead compound in drug discovery .

Properties

IUPAC Name

3-bromo-6-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-3-2-10-7-6(3)4(12)1-5(9)11-7/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQFGBXRANZMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C(C1=O)C(=CN2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

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